2',3'-Difluoro-4'-hydroxybiphenyl-4-carbonitrile
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Overview
Description
2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile is an organic compound with the molecular formula C13H7F2NO and a molecular weight of 231.20 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a carbonitrile group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Introduction of Fluorine Atoms: Fluorine atoms are introduced through halogenation reactions using reagents like bromine or chlorine, followed by fluorination.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like sodium hydroxide or other bases.
Formation of Carbonitrile Group: The carbonitrile group is introduced through cyanation reactions, typically using reagents like copper(I) cyanide in the presence of a suitable solvent.
Chemical Reactions Analysis
2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile can be compared with other similar compounds:
2,6-Difluoro-4-hydroxybenzonitrile: Similar in structure but differs in the position of fluorine atoms and the absence of a biphenyl structure.
4-Cyano-4’-pentylbiphenyl: Contains a carbonitrile group and a biphenyl structure but lacks fluorine atoms and a hydroxyl group.
2’,4’-Difluoro-4-hydroxy-biphenyl-3-carboxylic acid: Similar in having fluorine atoms and a hydroxyl group but contains a carboxylic acid group instead of a carbonitrile group.
These comparisons highlight the unique combination of functional groups in 2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile, which contributes to its distinct chemical properties and applications.
Properties
Molecular Formula |
C13H7F2NO |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
4-(2,3-difluoro-4-hydroxyphenyl)benzonitrile |
InChI |
InChI=1S/C13H7F2NO/c14-12-10(5-6-11(17)13(12)15)9-3-1-8(7-16)2-4-9/h1-6,17H |
InChI Key |
DBVVPOTXOUNWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C(=C(C=C2)O)F)F |
Origin of Product |
United States |
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